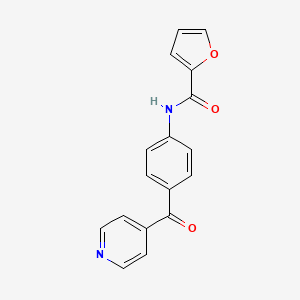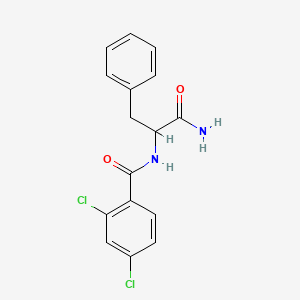
N-(4-isonicotinoylphenyl)-2-furamide
説明
INFA is a chemical compound that belongs to the family of furamide derivatives. It is a white crystalline powder that is soluble in organic solvents such as ethanol, chloroform, and dimethyl sulfoxide. INFA has been studied for its potential applications in scientific research, particularly in the field of cancer research.
作用機序
The mechanism of action of INFA is not fully understood. However, it is believed that INFA exerts its cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells. INFA has also been shown to inhibit the growth of cancer cells by blocking the cell cycle.
Biochemical and Physiological Effects:
INFA has been shown to exhibit a range of biochemical and physiological effects. In addition to its cytotoxic effects, INFA has been shown to inhibit the activity of enzymes such as topoisomerase and histone deacetylase. INFA has also been shown to induce the expression of genes involved in apoptosis and cell cycle regulation.
実験室実験の利点と制限
One of the major advantages of using INFA in lab experiments is its ability to selectively target cancer cells while leaving normal cells unaffected. This makes it a promising candidate for the development of cancer treatments. However, one of the limitations of using INFA in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on INFA. One area of research is the development of more efficient synthesis methods for INFA. Another area of research is the identification of the specific mechanisms by which INFA exerts its cytotoxic effects. Additionally, further research is needed to determine the potential applications of INFA in the treatment of Alzheimer's disease and other neurodegenerative disorders.
In conclusion, INFA is a chemical compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. The synthesis of INFA involves the reaction of 4-aminophenyl-2-furoic acid with isonicotinoyl chloride in the presence of a base. INFA has been shown to exhibit cytotoxic effects against various cancer cell lines and has been studied for its potential applications in the treatment of Alzheimer's disease. The mechanism of action of INFA is not fully understood, but it is believed to induce apoptosis and inhibit the growth of cancer cells. INFA has several advantages and limitations for lab experiments, and there are several future directions for research on this promising compound.
科学的研究の応用
INFA has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer research. INFA has been shown to exhibit cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. INFA has also been studied for its potential applications in the treatment of Alzheimer's disease.
特性
IUPAC Name |
N-[4-(pyridine-4-carbonyl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3/c20-16(13-7-9-18-10-8-13)12-3-5-14(6-4-12)19-17(21)15-2-1-11-22-15/h1-11H,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPIJCPTPHRBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-methyl-1H-pyrazol-1-yl)phenyl]cyclopentanecarboxamide](/img/structure/B4420871.png)
![N-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzene-1,4-diamine](/img/structure/B4420873.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B4420878.png)

![N-(2-furylmethyl)-3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4420901.png)
![methyl {[5-(5-chloro-2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4420904.png)
![5-{[(1-allyl-1H-tetrazol-5-yl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4420915.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4420919.png)
![1-(methylsulfonyl)-N-[2-(quinolin-8-yloxy)ethyl]indoline-5-carboxamide](/img/structure/B4420926.png)
![5-isobutyl-N-[4-(pyridin-4-ylmethyl)phenyl]-2-furamide](/img/structure/B4420931.png)
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methyl phenylcarbamate](/img/structure/B4420947.png)
![[1-(2-{[1-(2-chlorophenyl)piperidin-4-yl]amino}ethyl)piperidin-3-yl]methanol](/img/structure/B4420949.png)

![N-(bicyclo[2.2.1]hept-2-ylmethyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4420961.png)